molecular formula C19H20ClN5O4 B2618270 methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-88-8

methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2618270
CAS RN: 876900-88-8
M. Wt: 417.85
InChI Key: ZWQJLQSMPINUMQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . The presence of the chlorophenyl and acetate groups suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the chlorophenyl and acetate groups add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating acetate group. These groups could potentially direct and influence chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing new cancer therapies .

Antiviral Agents

F2013-0766 has been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes or by blocking viral entry into host cells. This makes it a promising compound for developing treatments against viral infections .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by oxidative stress or neurotoxins, which is valuable in the study of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies to understand its interaction with various enzymes. This research helps in the development of enzyme inhibitors that can be used as drugs for treating diseases where enzyme activity is dysregulated.

These applications highlight the versatility and potential of F2013-0766 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific context. For example, many pyrimidine derivatives exhibit biological activity by interacting with enzymes or receptors in the cell .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Given the importance of pyrimidine derivatives in medicinal chemistry, this compound could potentially be of interest for future research. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-11-8-23(13-6-4-5-12(20)7-13)18-21-16-15(24(18)9-11)17(27)25(10-14(26)29-3)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQJLQSMPINUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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